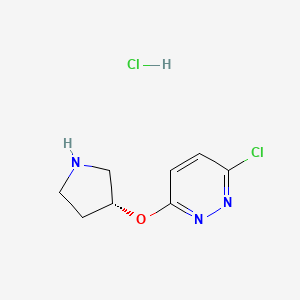

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

Description

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride (CAS: 1261234-73-4) is a pyridazine derivative with a pyrrolidine ring substituted at the 6-position via an ether linkage. Its molecular formula is C₈H₁₁Cl₂N₃O, with a molar mass of 236.10 g/mol . The compound is synthesized through nucleophilic substitution reactions involving 3-chloro-6-hydrazinylpyridazine and (R)-pyrrolidin-3-ol under basic conditions, followed by hydrochloride salt formation . This compound is of interest in pharmaceutical research due to the pyrrolidine moiety, which enhances solubility and bioavailability while enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-chloro-6-[(3R)-pyrrolidin-3-yl]oxypyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABZHOJBBGDERV-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=NN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261234-73-4 | |

| Record name | Pyridazine, 3-chloro-6-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride typically involves the reaction of 3-chloro-6-hydroxypyridazine with ®-3-pyrrolidinol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride involves its interaction with specific molecular targets. The chloro and pyrrolidin-3-yloxy groups play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine Hydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃O

- Molar Mass : 264.15 g/mol

- Key Differences: The pyrrolidine ring in the target compound is replaced with a piperidine ring, increasing the ring size from five- to six-membered.

- Synthesis: Similar to the target compound but uses piperidin-3-methanol as the nucleophile .

- Applications : Piperidine derivatives are widely used in CNS drug development due to their conformational flexibility and binding affinity .

3-Chloro-6-hydrazinylpyridazine

- Molecular Formula : C₄H₅ClN₄

- Molar Mass : 144.56 g/mol

- Key Differences: The pyrrolidinyloxy group is replaced with a hydrazine (-NH-NH₂) group, significantly increasing polarity and reactivity.

- Synthesis : Involves direct substitution with hydrazine, requiring milder reaction conditions due to hydrazine’s high nucleophilicity .

- Applications : Hydrazine derivatives are explored for antiviral or agrochemical applications but may exhibit higher toxicity .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Example Compound : 5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one

- Molecular Formula : C₁₁H₉ClN₂O

- Key Differences :

- Synthesis : Utilizes potassium carbonate as a base in acetone, followed by purification via preparative TLC .

Biological Activity

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride, a compound with the molecular formula C₈H₁₁Cl₂N₃O and CAS number 1220020-60-9, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridazine ring substituted with a chloro group and a pyrrolidin-3-yloxy moiety. Its molecular weight is approximately 236.1 g/mol. The presence of the chloro substituent allows for nucleophilic substitution reactions, while the pyrrolidinyl group may participate in further functionalization or coupling reactions, making it a versatile scaffold for drug design .

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, particularly in the context of metabolic regulation and inflammation control. Notably, it has been identified as an agonist of Rev-Erb nuclear receptors, which play critical roles in circadian rhythm regulation and metabolic processes . Agonists of Rev-Erb have shown promise in addressing metabolic disorders such as type 2 diabetes and inflammatory responses to pathogens .

Anticancer Properties

Recent studies have explored the anticancer activity of pyridazine derivatives, including this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cells. The compound exhibited significant cytotoxicity, with IC50 values indicating potent inhibitory effects on cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| T-47D | 43.8 | Induction of apoptosis |

| MDA-MB-231 | 55.6 | Cell cycle arrest |

| SKOV-3 | 20.1 | CDK2 inhibition |

The mechanism by which this compound exerts its anticancer effects involves alterations in cell cycle progression and apoptosis induction. Flow cytometric analysis revealed that treatment with this compound led to significant changes in cell cycle distribution, promoting apoptosis in treated cells .

In Silico Studies

In silico studies have identified cyclin-dependent kinase 2 (CDK2) as a probable enzymatic target for this compound. Molecular docking simulations suggested favorable binding interactions within the CDK2 binding site, supporting its role as a potential CDK2 inhibitor .

Safety Profile

Preliminary safety assessments indicate that this compound possesses moderate toxicity profiles, with classifications indicating potential irritant effects on skin and eyes . Further toxicological studies are warranted to establish a comprehensive safety profile before clinical application.

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| R-factor | <5% (high-resolution data) | |

| Hydrogen-bond motifs | C(6) chains () |

Q. Table 2: Stability Study Conditions

| Condition | Temperature | Humidity | Duration | Analysis Method |

|---|---|---|---|---|

| Accelerated degradation | 40°C | 75% RH | 4 weeks | HPLC, NMR |

| Photolytic stress | 1.2M lux-h | N/A | 48 hours | UPLC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.